molecular formula C22H22N4O3S B2887164 5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923123-88-0

5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2887164
CAS No.: 923123-88-0
M. Wt: 422.5
InChI Key: HMTODQUXMMVIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a methoxy group at position 5, methyl groups at positions 2 and 4 on the benzene ring, and a sulfonamide linkage to a 4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl moiety. The imidazo[1,2-a]pyrimidine core introduces nitrogen-rich heterocyclic character, which is common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-11-15(2)21(12-20(14)29-4)30(27,28)25-18-7-5-17(6-8-18)19-13-26-10-9-16(3)23-22(26)24-19/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTODQUXMMVIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological implications.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This indicates a molecular weight of approximately 378.47 g/mol. The presence of the benzenesulfonamide moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies indicate that derivatives of benzenesulfonamides possess notable anticancer properties. For instance:

  • In vitro Studies : Compounds similar to the target compound have been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia). The IC50 values for these compounds ranged from 1.48 µM to 9.83 µM, indicating effective cytotoxicity against these cell lines .
  • Mechanism of Action : The anticancer activity is believed to arise from the induction of apoptosis and cell cycle arrest at the G0-G1 and S phases. Increased levels of cleaved caspases (caspase 3 and 9) were observed, suggesting activation of apoptotic pathways .

Enzyme Inhibition

The compound's structure suggests potential inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors:

  • Selectivity and Potency : Compounds similar to the target have shown selectivity for CA IX over CA II with IC50 values ranging from 1.55 µM to 3.92 µM . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
4eMDA-MB-2313.99Apoptosis induction
12dMDA-MB-4681.48Cell cycle arrest
ControlCCRF-CEM9.83N/A

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:

  • ADMET Profile : The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for predicting the behavior of the drug in biological systems. Computational models suggest favorable permeability characteristics across cellular membranes .

Comparison with Similar Compounds

5-Fluoro-2-Methoxy-N-(2-(8-Methylimidazo[1,2-a]Pyridin-2-yl)Phenyl)Benzenesulfonamide

Key Differences :

  • Core Heterocycle: The compared compound (CAS: 2034488-53-2) contains an imidazo[1,2-a]pyridine core, whereas the target compound features an imidazo[1,2-a]pyrimidine.
  • Substituents :
    • Benzene Ring : The target has 5-methoxy-2,4-dimethyl substituents, while the analog has 5-fluoro-2-methoxy groups. Fluorine increases electronegativity and may improve metabolic stability, whereas methyl groups enhance lipophilicity .
    • Imidazo Ring : The target’s 7-methyl group vs. the analog’s 8-methyl group alters steric and electronic environments.

Physicochemical Properties :

Property Target Compound Analog (CAS: 2034488-53-2)
Molecular Formula C22H21N3O3S (inferred) C21H18FN3O3S
Molecular Weight ~407.5 g/mol (calculated) 411.5 g/mol
Key Substituents 5-OMe, 2,4-diMe, 7-Me (imidazo) 5-F, 2-OMe, 8-Me (imidazo)
Solubility (Predicted) Moderate (due to methyl groups) Moderate (fluorine may reduce logP)

Synthesis Notes:

4-(1,1-Dimethylethyl)-N-[6-Halo-5-(2-Methoxyphenoxy)-[2,2'-Bipyrimidin]-4-yl]Benzene-Sulfonamide

Key Differences :

  • Core Structure: This compound (from ) contains a bipyrimidinyl scaffold instead of an imidazo-pyrimidine.
  • Substituents: A bulky tert-butyl group at position 4 and a 2-methoxyphenoxy group at position 5 contrast with the target’s smaller methyl and methoxy groups.

Functional Implications :

  • The tert-butyl group may improve metabolic stability but reduce solubility.

Critical Analysis of Structural Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (analog) vs. methoxy/methyl (target) alters electronic density, affecting binding to charged residues in biological targets.

Q & A

Q. Q1. What are the critical steps in synthesizing 5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves three stages:

Core Imidazo[1,2-a]pyrimidine Formation : Cyclization of precursors (e.g., amines and diketones) under reflux conditions (e.g., ethanol, 80°C, 12 hrs) .

Sulfonamide Coupling : Reaction of the core with sulfonyl chloride derivatives in dry pyridine at room temperature (5–24 hrs), monitored via TLC for completion .

Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise pH control (pH 6–7) to avoid side reactions .
Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF for solubility), temperature gradients, and catalyst use (e.g., Pd/C for cross-coupling). NMR and HPLC are critical for intermediate validation .

Q. Q2. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy vs. methyl groups) .
    • X-ray Crystallography : Resolves ambiguities in imidazo[1,2-a]pyrimidine ring conformation and sulfonamide connectivity, as seen in analogous compounds .
  • Advanced Methods :
    • 2D NMR (COSY, NOESY) : Differentiates between ortho/para substitution patterns on the phenyl ring .
    • Mass Spectrometry (HRMS) : Validates molecular formula against theoretical calculations .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the imidazo[1,2-a]pyrimidine core (e.g., halogenation at position 7) to assess impact on enzyme inhibition .
  • Substituent Analysis : Compare methyl/methoxy groups at positions 2 and 4 of the benzenesulfonamide moiety using in vitro assays (e.g., IC50_{50} against kinases) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., COX-2) .

Q. Q4. What strategies address contradictory bioactivity data in preclinical studies for this compound?

Methodological Answer:

  • Source Identification :
    • Purity Checks : Quantify impurities (>98% purity via HPLC) to rule out off-target effects .
    • Assay Variability : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Mechanistic Studies :
    • Kinetic Assays : Determine if contradictory results arise from non-competitive vs. allosteric inhibition modes .
    • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .

Q. Q5. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and aqueous solubility, guiding substituent modifications (e.g., replacing methyl with polar groups) .
  • Metabolic Hotspots : Identify labile sites (e.g., methoxy groups prone to demethylation) using CYP450 isoform docking simulations .
  • Solubility Enhancement : Introduce ionizable groups (e.g., sulfonic acid) or co-crystallize with cyclodextrins, as demonstrated for related sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.